molecular formula C12H16F3N B13529468 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine

Cat. No.: B13529468
M. Wt: 231.26 g/mol
InChI Key: KXSCWEXUUHHXLO-UHFFFAOYSA-N
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Description

Discovery and Early Research Trajectories

The discovery of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine emerged from efforts to optimize fluorinated building blocks for medicinal chemistry. Early research into trifluoromethylated amines gained momentum in the 2010s, driven by the need for compounds that combine the metabolic resilience of fluorine with the versatility of amine functionalities. The compound’s structure—featuring a trifluoromethyl group adjacent to a primary amine—was first reported in patent literature and later cataloged by chemical suppliers as a research tool for drug discovery. Initial syntheses relied on nucleophilic substitution reactions, where trifluoromethyl groups were introduced via reagents like (Me₄N)SCF₃ or copper-mediated aminofluorination.

A key milestone in its development was the recognition of its potential as a precursor for prodrugs. For instance, fluorinated poly(amidoamine) (PAMAM) dendrimers functionalized with similar trifluoromethyl amines demonstrated pH-dependent drug release profiles, highlighting the compound’s utility in targeted therapies. Early structural analyses, including ¹⁹F NMR studies, confirmed the stability of the trifluoromethyl-amine bond under physiological conditions, paving the way for its adoption in imaging and drug delivery.

Academic Significance in Fluorinated Amine Research

The academic significance of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine lies in its role as a model system for studying trifluoromethyl-amine interactions. Fluorinated amines are prized for their ability to modulate electron density and hydrogen-bonding capacity, which directly impacts receptor binding and pharmacokinetics. For example, the compound’s isobutylphenyl group provides steric bulk that enhances selectivity in enzyme inhibition assays, while the trifluoromethyl group reduces basicity, minimizing off-target interactions.

Recent studies have leveraged this compound to explore novel synthetic pathways. Copper-catalyzed three-component aminofluorination, a method developed for β-fluoroalkylamines, has been adapted for analogous trifluoromethyl amines, enabling rapid diversification of amine scaffolds. Additionally, its incorporation into PAMAM dendrimers has advanced the field of ¹⁹F MRI contrast agents, where the single trifluoromethyl signal simplifies molecular tracking in biological systems.

Table 1: Key Physicochemical Properties of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine

Property Value
Molecular Formula C₁₂H₁₆F₃N
Molecular Weight 231.26 g/mol
Purity 98%
Boiling Point Not reported
Storage Conditions Room temperature (stable)

Theoretical Frameworks for Trifluoromethylated Amine Systems

Theoretical frameworks for trifluoromethylated amines often emphasize electronic and steric effects. Density functional theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group reduces the amine’s pKₐ, enhancing its solubility in lipid-rich environments. This property is critical for blood-brain barrier penetration in central nervous system (CNS) drugs. The compound’s isobutylphenyl group further introduces steric hindrance, which can be modeled using molecular dynamics simulations to predict binding affinities.

Synthetic strategies for such compounds are guided by principles of umpolung reactivity and radical intermediates. For instance, the formal umpolung strategy employing (Me₄N)SCF₃ enables selective trifluoromethylation of secondary amines at room temperature, avoiding harsh conditions that could degrade sensitive functional groups. Similarly, copper-catalyzed electrophilic amination leverages aminyl radical intermediates to achieve high regioselectivity in alkene functionalization, a method applicable to synthesizing derivatives of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine.

Table 2: Comparative Synthesis Methods for Trifluoromethyl Amines

Method Reagents Yield (%) Selectivity
Umpolung Strategy (Me₄N)SCF₃, AgF 85–95 High
Copper Catalysis Cu(I), Et₃N- 3HF 70–90 Moderate
Dendrimer Functionalization PAMAM, IBU-Arg conjugate 60–75 Variable

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine

InChI

InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3

InChI Key

KXSCWEXUUHHXLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution via Fluorinated Precursors

One of the most straightforward routes involves starting from a suitable precursor bearing the phenyl and trifluoromethyl groups, followed by amination. This approach often employs the following steps:

Advantages :

  • High regioselectivity.
  • Compatibility with various functional groups.

Limitations :

  • Requires access to specialized trifluoromethylating reagents.
  • Potential challenges in controlling regioselectivity during substitution.

Hydrogenation of Corresponding Ketone or Imine Intermediates

Based on patent literature, particularly EP0358420A2, a notable method involves hydrogenation of 4-isobutylacetophenone derivatives:

  • Starting Material : 4-isobutylacetophenone, which contains the phenyl and isobutyl groups.
  • Hydrogenation Conditions :
    • Catalyst: Activated sponge nickel, treated with a washing process involving organic solvents like methanol, ethanol, or isopropanol.
    • Conditions: Hydrogen pressure between 10 to 1200 psig, temperature around 10 to 150°C, for approximately 0.25 to 10 hours.
  • Outcome : Reduction of the ketone to the corresponding amine, followed by further functionalization to introduce the trifluoromethyl group.

Research Data :

  • The process involves solventless hydrogenation, which enhances selectivity.
  • Catalyst washing improves activity and selectivity.

Advantages :

  • Well-established procedure with industrial scalability.
  • Use of common hydrogenation catalysts.

Limitations :

  • Requires precise control of reaction parameters.
  • Necessitates subsequent trifluoromethylation steps.

One-Pot Synthesis via C–H Bond Functionalization

Recent advances suggest the potential for a one-pot synthesis involving C–H bond hydroxylation and subsequent amination:

  • Methodology :
    • Use of specific catalysts (e.g., transition metal complexes) to hydroxylate benzylic C–H bonds.
    • Followed by amination to generate the amino group.
  • Reaction Conditions :
    • Solvent: Toluene, THF, or glyme.
    • Atmosphere: Oxygen or air to enhance reaction rate.
    • Duration: Typically less than 3 hours with optimized conditions.
  • Outcome : Formation of β-amino alcohols which can be further converted to the target amine.

Research Insights :

  • The process benefits from oxygen atmosphere to improve yield.
  • Functional group tolerance allows for diverse substitution patterns.

Advantages :

  • One-pot process reduces purification steps.
  • Potential for high selectivity.

Limitations :

  • Still under development; yields vary.
  • Requires specific catalysts and conditions.

Synthesis via Nucleophilic Addition to Trifluoromethylated Ketones

Another approach involves nucleophilic addition reactions:

  • Starting Point : Trifluoromethylated ketones, such as trifluoromethyl benzyl derivatives.
  • Reaction :
    • Nucleophilic amines or ammonia are added to the ketone carbonyl.
    • Subsequent reduction or rearrangement yields the desired amine.
  • Catalysts and Conditions :
    • Use of Lewis acids or bases to facilitate addition.
    • Mild heating to promote reaction completion.

Research Data :

  • This method is effective when the trifluoromethyl group stabilizes the intermediate.
  • The process often requires subsequent purification.

Advantages :

  • Direct route to amino derivatives.
  • Compatible with various substituents.

Limitations :

  • Possible over-reduction or side reactions.
  • Requires careful control of reaction parameters.

Data Summary Table

Method Starting Material Key Reagents Conditions Advantages Limitations
Nucleophilic substitution Aromatic precursors with trifluoromethyl groups Electrophiles, nucleophiles Controlled temperature, specific reagents High regioselectivity Reagent availability, regioselectivity issues
Hydrogenation of ketones 4-isobutylacetophenone Hydrogen, nickel catalyst 10-150°C, 10-1200 psig Industrial scalability Catalyst handling, post-reduction steps
One-pot C–H functionalization Aromatic compounds Transition metal catalysts Oxygen atmosphere, mild conditions Reduced steps, high selectivity Still under development, variable yields
Nucleophilic addition to trifluoromethyl ketones Trifluoromethylated ketones Ammonia or amines Mild heating Direct synthesis Side reactions, purification needed

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring and modifications to the amine-bearing ethyl chain. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Compounds
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine 4-isobutyl C₁₂H₁₆F₃N 231.26 High lipophilicity, bulky substituent
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine () 4-methoxy, 4-CF₃ C₁₆H₁₄F₃NO 309.29 Dual substituents, enhanced electronic effects
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine () 4-CF₃ C₉H₇F₆N 243.15 High electronegativity, compact structure
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine () 4-fluoro C₈H₇F₄N 209.14 Chiral center, moderate lipophilicity
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine () 4-CF₃, 2-fluoro C₉H₉F₄N 207.17 Steric hindrance, dual halogen effects
Key Observations :
  • Electronic Effects : Trifluoromethyl (-CF₃) groups enhance electron-withdrawing properties, stabilizing intermediates in synthetic pathways (e.g., ).
  • Steric Effects : Bulky substituents (e.g., isobutyl) may hinder reactivity in nucleophilic substitutions but improve target binding in drug design .

Physicochemical and Pharmacological Properties

  • Solubility: Trifluoro-substituted amines generally exhibit lower aqueous solubility due to hydrophobicity from -CF₃ and aromatic groups.
  • Stability : The -CF₃ group resists metabolic degradation, as seen in pesticide derivatives (), suggesting similar stability for the target compound .

Q & A

Basic Research Questions

Q. What are the critical safety precautions and storage requirements for handling 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine in laboratory settings?

  • Methodological Answer :

  • Safety Precautions : Use PPE (gloves, goggles, lab coat), avoid heat/open flames (P210), and ensure proper ventilation. For spills, isolate the area and use inert absorbents (e.g., sand) .
  • Storage : Store in airtight containers under dry conditions (P402 + P404) at 2–8°C. Avoid exposure to moisture due to potential hydrolysis of the trifluoromethyl group .
  • Waste Disposal : Segregate waste and use licensed hazardous waste disposal services to mitigate environmental risks (H400) .

Q. How can researchers optimize the synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine to improve yield and purity?

  • Methodological Answer :

  • Key Steps :

Fluorination : Use trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions to minimize side reactions .

Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-amine bond formation, with careful control of temperature (60–80°C) and ligand selection (e.g., XPhos) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What analytical techniques are most effective for characterizing 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm, broad).
  • ¹⁹F NMR : Detect trifluoromethyl groups (δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 276) and fragmentation patterns using electron ionization (EI-MS) .
  • HPLC : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and isobutyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution .
  • Isobutyl Group : Steric hindrance may slow reaction kinetics. Conduct kinetic studies (e.g., pseudo-first-order conditions) to quantify rate constants .
  • Case Study : Compare reactivity with non-fluorinated analogs (e.g., 2-(4-isobutylphenyl)ethan-1-amine) to isolate electronic vs. steric contributions .

Q. What computational strategies can predict the metabolic stability of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine in biological systems?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and half-life .
  • Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Experimental Validation : Cross-reference predictions with in vitro microsomal assays (human liver microsomes + NADPH) to quantify clearance rates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Triangulation :

Assay Conditions : Compare buffer pH, temperature, and solvent (DMSO vs. aqueous) across studies .

Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1 nM–100 µM) and controls (e.g., vehicle-only) .

Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cell-based luciferase reporter systems .

Q. What are the environmental persistence and ecotoxicological risks of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine?

  • Methodological Answer :

  • Persistence Studies :
  • Hydrolysis : Test stability in pH 7.4 buffer at 25°C; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (254 nm) and quantify half-life .
  • Ecotoxicology :
  • Daphnia magna Assay : Measure 48h LC₅₀ (≤10 mg/L indicates high toxicity; H400) .
  • Algal Growth Inhibition : Assess effects on Chlorella vulgaris biomass over 72h .

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